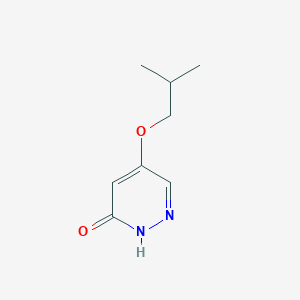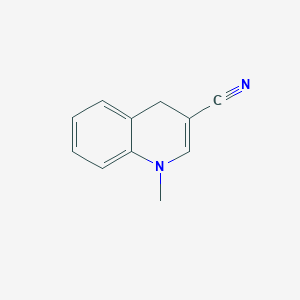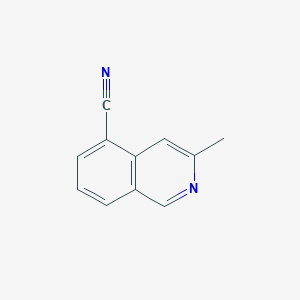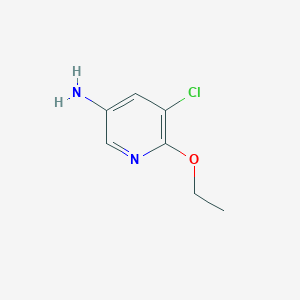
5-Chloro-6-ethoxypyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-ethoxypyridin-3-amine: is a chemical compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, an ethoxy group at the 6th position, and an amine group at the 3rd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-ethoxypyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chlorination: Introduction of the chlorine atom at the 5th position can be achieved through electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Ethoxylation: The ethoxy group is introduced at the 6th position via nucleophilic substitution, often using ethyl alcohol in the presence of a base like sodium ethoxide.
Amination: The amine group is introduced at the 3rd position through nucleophilic substitution, typically using ammonia or an amine derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Chloro-6-ethoxypyridin-3-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its reduced forms.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, ammonia, thionyl chloride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-6-ethoxypyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-ethoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
5-Chloro-6-methoxypyridin-3-amine: Similar structure with a methoxy group instead of an ethoxy group.
5-Chloro-6-ethoxypyridin-2-amine: Similar structure with the amine group at the 2nd position.
5-Bromo-6-ethoxypyridin-3-amine: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 5-Chloro-6-ethoxypyridin-3-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 6th position and the amine group at the 3rd position allows for unique interactions and reactivity compared to its analogs.
Propriétés
Numéro CAS |
1354225-46-9 |
|---|---|
Formule moléculaire |
C7H9ClN2O |
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
5-chloro-6-ethoxypyridin-3-amine |
InChI |
InChI=1S/C7H9ClN2O/c1-2-11-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3 |
Clé InChI |
QUSZOLWIWXUWIQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=N1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


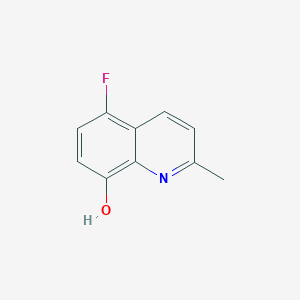

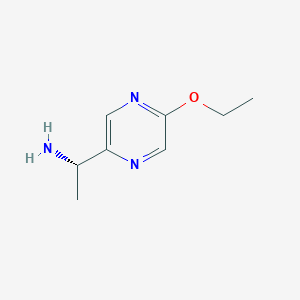

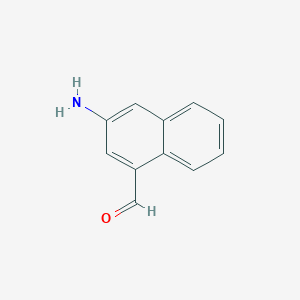

![[1,2,4]Triazolo[4,3-A]quinazoline](/img/structure/B15071498.png)
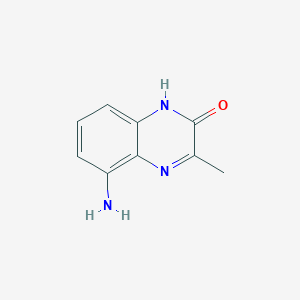
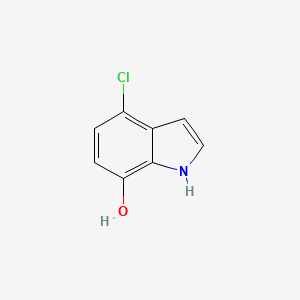
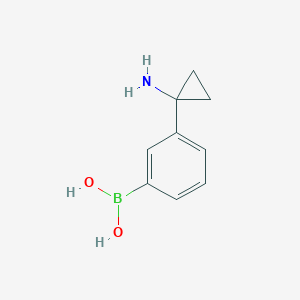
![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)
